(2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone
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Overview
Description
(2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone is a complex organic compound with a unique structure that combines quinoline and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the ethyl and phenyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. Researchers may explore its efficacy as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved stability or enhanced performance in certain applications.
Mechanism of Action
The mechanism of action of (2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and phenyl-substituted molecules. Examples include:
- (2-((3-Methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone
- (2-((3-Ethyl-4-methylquinolin-2-yl)amino)phenyl)(phenyl)methanone
Uniqueness
What sets (2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone apart is its specific combination of ethyl and phenyl groups on the quinoline scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound (2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone is a derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.
This compound is characterized by its unique structure, which includes a quinoline moiety linked to an amino group and a phenyl methanone. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration of 4-phenylquinoline : Introducing nitro groups at specific positions.
- Amination : Reacting the nitro-quinoline derivative with amines to introduce amino groups.
- Coupling Reaction : The aminated product is coupled with benzoyl chloride to form the final compound.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. The compound has been evaluated against various cancer cell lines, revealing its potential to inhibit cell proliferation effectively.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (μM) |
---|---|
COLO205 (Colorectal) | 0.32 |
H460 (Lung) | 0.89 |
Hep3B (Liver) | 1.5 |
A498 (Renal) | 5.0 |
The IC50 values indicate the concentration required to inhibit 50% of cell growth, suggesting strong antiproliferative effects in lower concentrations.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating apoptotic pathways.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest, leading to the inhibition of cell division.
- Inhibition of Microtubule Polymerization : Similar to other known antimitotic agents, it disrupts microtubule dynamics, which is crucial for mitosis.
Case Studies
- Study on H460 Cells : A study conducted on H460 non-small-cell lung cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.
- Comparative Study with Other Quinoline Derivatives : In a comparative analysis, this compound was found to be more effective than several other quinoline derivatives, highlighting its potential as a lead compound for further development.
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that the compound possesses favorable properties such as good bioavailability and low toxicity profiles in preliminary assessments. However, further studies are necessary to evaluate its long-term effects and potential for drug-drug interactions.
Properties
IUPAC Name |
[2-[(3-ethyl-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O/c1-2-23-28(21-13-5-3-6-14-21)24-17-9-11-19-26(24)31-30(23)32-27-20-12-10-18-25(27)29(33)22-15-7-4-8-16-22/h3-20H,2H2,1H3,(H,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOJRCWPPZZEDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N=C1NC3=CC=CC=C3C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.